molecular formula C2H6O6S2 B175360 Bis(methylsulfonyl)peroxide CAS No. 1001-62-3

Bis(methylsulfonyl)peroxide

Cat. No. B175360
CAS RN: 1001-62-3
M. Wt: 190.2 g/mol
InChI Key: XJPAEZVERBCSTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(methylsulfonyl)peroxide is an oxidant used in the selective synthesis of benzylic alcohols without further oxidation of alcohols to ketones . It is also known as Bis(methanesulfonyl) peroxide .


Synthesis Analysis

The use of bis(methanesulfonyl) peroxide as an oxidant enables a selective synthesis of benzylic alcohols without further oxidation of alcohols to ketones . A proton-coupled electron transfer mechanism (PCET) may account for the difference in reactivity .


Molecular Structure Analysis

The molecular formula of Bis(methylsulfonyl)peroxide is C2H6O6S2 . It is an organosulfur compound .


Chemical Reactions Analysis

Bis(methanesulfonyl) peroxide is used as an oxidant in the selective synthesis of benzylic alcohols without further oxidation of alcohols to ketones . A proton-coupled electron transfer mechanism (PCET) may account for the difference in reactivity .

Scientific Research Applications

Selective Synthesis of Benzylic Alcohols

Bis(methylsulfonyl)peroxide is utilized as an oxidant in organic synthesis, particularly for the selective synthesis of benzylic alcohols from alcohols without further oxidation to ketones. This specificity is attributed to a proton-coupled electron transfer mechanism (PCET), which may explain the difference in reactivity compared to other oxidants .

Oxidation of Sulfides

This compound is also applied in the bioinspired oxidation of sulfides, where it can facilitate the transformation of sulfides into sulfoxides and sulfones. This process is significant in the synthesis of various chemical compounds with potential applications in pharmaceuticals and materials science .

Synthesis of Organic Peroxides

Another application involves the synthesis of organic peroxides. Bis(methylsulfonyl)peroxide can act as a reagent in the preparation of various peroxide compounds, which are valuable intermediates in chemical synthesis and have applications ranging from polymerization to pharmaceuticals .

Future Directions

While specific future directions for Bis(methylsulfonyl)peroxide were not found in the search results, the use of similar compounds in the oxidation of sulfides under flow conditions and in the catalytic oxidation with meta-chloroperoxybenzoic acid suggest potential areas of future research.

properties

IUPAC Name

methylsulfonyloxy methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O6S2/c1-9(3,4)7-8-10(2,5)6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPAEZVERBCSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563301
Record name {[(Methanesulfonyl)peroxy]sulfonyl}methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(methylsulfonyl)peroxide

CAS RN

1001-62-3
Record name {[(Methanesulfonyl)peroxy]sulfonyl}methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(methylsulfonyl)peroxide
Reactant of Route 2
Bis(methylsulfonyl)peroxide
Reactant of Route 3
Bis(methylsulfonyl)peroxide
Reactant of Route 4
Bis(methylsulfonyl)peroxide
Reactant of Route 5
Bis(methylsulfonyl)peroxide
Reactant of Route 6
Bis(methylsulfonyl)peroxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.